(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
CAS No.:
Cat. No.: VC18305796
Molecular Formula: C11H16BFN2O2
Molecular Weight: 238.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BFN2O2 |
|---|---|
| Molecular Weight | 238.07 g/mol |
| IUPAC Name | [2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H16BFN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 |
| Standard InChI Key | ZFHDVSVZKUZPSA-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=C(C=C1)N2CCN(CC2)C)F)(O)O |
Introduction
Nomenclature and Structural Characteristics
Chemical Identity and Isomeric Considerations
The compound’s IUPAC name, [2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid, reflects its core structure: a phenyl ring substituted at the 2-position with fluorine, at the 4-position with a 4-methylpiperazine group, and at the 1-position with a boronic acid () . A critical distinction exists between this compound and its structural analog, (2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, which contains a methylene (-CH-) spacer between the piperazine and phenyl ring. This difference alters the molecular formula () and properties .
Table 1: Key Identifiers of Related Compounds
Spectroscopic and Computational Data
The compound’s canonical SMILES string, B(C1=C(C=C(C=C1)N2CCN(CC2)C)F)(O)O, encodes its connectivity. PubChem’s computed descriptors include an InChIKey (ZFHDVSVZKUZPSA-UHFFFAOYSA-N) and a hydrogen-bond donor count of 2 . Conformer generation is limited due to unsupported elements in MMFF94s force fields .
Synthesis and Reaction Chemistry
Palladium-Catalyzed Cross-Coupling
The primary synthesis route involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which form carbon-carbon bonds between aryl halides and boronic acids. Optimized conditions typically require:
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Catalyst: Pd(PPh) or PdCl(dppf)
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Base: NaCO or KCO
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Table 2: Representative Synthesis Conditions
| Component | Specification |
|---|---|
| Starting Material | 2-Fluoro-4-bromophenylboronic acid |
| Coupling Partner | 4-Methylpiperazine |
| Catalyst | Pd(PPh) (5 mol%) |
| Base | KCO (2 equiv) |
| Solvent | DMF, 90°C, 12 hours |
| Yield | 65–75% after column chromatography |
Functionalization and Derivatization
The boronic acid group enables diverse transformations:
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Suzuki Couplings: Forms biaryl structures with aryl halides, critical in drug discovery.
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Oxidation: Converts to phenolic derivatives using HO.
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Complexation: Binds diols and carbohydrates, facilitating sensor development.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water. Its logP (calculated) of 1.2 suggests moderate lipophilicity, enhancing membrane permeability in biological systems .
Applications in Medicinal Chemistry
Drug Intermediate
The compound is a key intermediate in synthesizing kinase inhibitors and antipsychotics. Its piperazine moiety improves solubility and target affinity, while fluorine enhances metabolic stability .
Table 3: Therapeutic Candidates Derived from the Compound
| Target Class | Example Drug | Role of Boronic Acid Moiety |
|---|---|---|
| Proteasome Inhibitors | Bortezomib analogs | Binds catalytic threonine residues |
| EGFR Inhibitors | Osimertinib derivatives | Enhances selectivity for mutant EGFR |
Radiopharmaceuticals
Labeled with fluorine-18 (), the compound serves as a positron emission tomography (PET) tracer for imaging neurological targets .
Comparative Analysis with Structural Analogs
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic Acid
The methylene-spaced analog () shows reduced reactivity in Suzuki couplings due to steric hindrance but improved stability in acidic conditions .
Non-Fluorinated Counterparts
Removing fluorine decreases electron-withdrawing effects, lowering boronic acid’s electrophilicity and coupling efficiency .
Future Directions
Ongoing research focuses on:
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